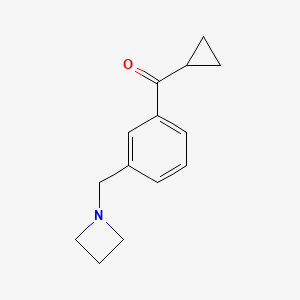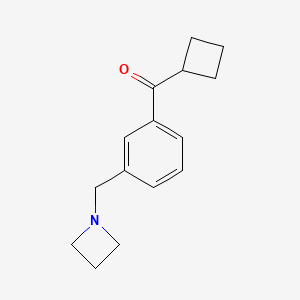
6-(2,4,5-Trimethoxyphenyl)-6-oxohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-(2,4,5-Trimethoxyphenyl)-6-oxohexanoic acid” is a derivative of trimethoxyphenyl (TMP) compounds . TMP compounds serve as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .
Molecular Structure Analysis
The compound contains a trimethoxyphenyl group, which is a six-membered electron-rich ring and is one of the most critical and valuable cores of a variety of biologically active molecules .Chemical Reactions Analysis
TMP compounds have been known to undergo various chemical reactions. For instance, chalcone derivatives, which are similar to your compound, have shown important antimicrobial, antifungal, anti-mycobacterial, antimalarial, antiviral, anti-inflammatory, antioxidant, antileishmanial anti-tumor, and anticancer properties .Applications De Recherche Scientifique
Reactivity and Stability Studies :
- Tris(2,4,6-trimethoxyphenyl)methanol and its derivatives, closely related to 6-(2,4,5-Trimethoxyphenyl)-6-oxohexanoic acid, exhibit unusual stabilities and reactivities. For instance, triarylcarbenium salts derived from these compounds demonstrate inert behavior even in hot ethanol, suggesting potential applications in developing stable organic compounds (Wada et al., 1997).
Mass Spectrometric Characterization :
- Monocarboxylic acids with acyl functional groups, similar to 6-oxoheptanoic acid, a compound related to 6-(2,4,5-Trimethoxyphenyl)-6-oxohexanoic acid, have been characterized using electrospray ionization and collision-induced dissociation experiments. These findings contribute to the understanding of the fragmentation behaviors of related compounds, which is crucial for analytical and synthetic chemistry applications (Kanawati et al., 2007).
Synthesis and Interconversion Studies :
- The synthesis and interconversion of 6-aroyl-4-oxohexanoic acids, structurally related to 6-(2,4,5-Trimethoxyphenyl)-6-oxohexanoic acid, have been explored. These studies provide insights into the chemical properties and potential applications of similar compounds in the development of new organic synthesis methods (Short & Rockwood, 1969).
Crystal Structure Analysis :
- The crystal structures of compounds like 6-(4-chlorophenylamino)6-oxohexanoic acid have been determined, which are structurally similar to 6-(2,4,5-Trimethoxyphenyl)-6-oxohexanoic acid. Understanding these structures aids in the development of new materials and drugs (Feeder & Jones, 1994).
Enzymatic Production :
- An enzymatic method has been developed for producing 6-oxohexanoic acid from 6-aminohexanoic acid using an enzyme from Phialemonium sp. This process, relevant to similar oxo-acids, demonstrates the potential for biotechnological applications in producing specific organic acids (Yamada et al., 2017).
Propriétés
IUPAC Name |
6-oxo-6-(2,4,5-trimethoxyphenyl)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c1-19-12-9-14(21-3)13(20-2)8-10(12)11(16)6-4-5-7-15(17)18/h8-9H,4-7H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZMFGNMNXPCBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CCCCC(=O)O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301266503 |
Source


|
| Record name | 2,4,5-Trimethoxy-ε-oxobenzenehexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301266503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4,5-Trimethoxyphenyl)-6-oxohexanoic acid | |
CAS RN |
951891-94-4 |
Source


|
| Record name | 2,4,5-Trimethoxy-ε-oxobenzenehexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Trimethoxy-ε-oxobenzenehexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301266503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate](/img/structure/B1325724.png)
![Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate](/img/structure/B1325726.png)